4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a fluoroethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of the pyrazole intermediate with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Formation of 4-nitro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving pyrazole derivatives.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its target. The amino and carboxylic acid groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-(2-chloroethyl)-1H-pyrazole-5-carboxylic acid
- 4-amino-1-(2-bromoethyl)-1H-pyrazole-5-carboxylic acid
- 4-amino-1-(2-iodoethyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the fluoroethyl group, which can enhance the compound’s chemical stability and biological activity. The fluoroethyl group can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Properties
CAS No. |
1429419-54-4 |
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Molecular Formula |
C6H8FN3O2 |
Molecular Weight |
173.15 g/mol |
IUPAC Name |
4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8FN3O2/c7-1-2-10-5(6(11)12)4(8)3-9-10/h3H,1-2,8H2,(H,11,12) |
InChI Key |
YVGKAOQQOAZKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)O)CCF |
Origin of Product |
United States |
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